2-(1-Bromo-2-methylpropyl)pyridine

Catalog No.
S15971892
CAS No.
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Bromo-2-methylpropyl)pyridine

Product Name

2-(1-Bromo-2-methylpropyl)pyridine

IUPAC Name

2-(1-bromo-2-methylpropyl)pyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,1-2H3

InChI Key

CLAHSVDERQJYIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=N1)Br

2-(1-Bromo-2-methylpropyl)pyridine is an organic compound characterized by the molecular formula C9H12BrN. This compound features a pyridine ring substituted with a bromo-2-methylpropyl group, making it a notable derivative of pyridine. Its structural uniqueness arises from the presence of a bromine atom attached to a branched alkyl group, which influences its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Nucleophilic Substitution: 2-(1-Bromo-2-methylpropyl)pyridine can participate in nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines or thiols, under basic conditions.
  • Oxidation: The compound can be oxidized to form pyridine N-oxides using common oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to more saturated derivatives.

These reactions are crucial for synthesizing more complex organic molecules and modifying the compound for specific applications.

Research indicates that 2-(1-Bromo-2-methylpropyl)pyridine exhibits significant biological activity. It has been shown to interact with various biological macromolecules, particularly in studies related to enzyme inhibition and receptor binding. The compound's structure allows it to modulate the activity of specific targets, which is valuable in drug discovery and development.

Several synthesis methods have been developed for producing 2-(1-Bromo-2-methylpropyl)pyridine:

  • Nucleophilic Substitution Reaction: This method involves the nucleophilic substitution of pyridine with 1-bromo-2-methylpropyl bromide under basic conditions. This approach is commonly used due to its efficiency and straightforwardness.
  • Reductive Amination: Another synthetic route involves reductive amination of pyridine with 1-bromo-2-methylpropylamine followed by bromination, allowing for the introduction of the bromo group into the structure.
  • Industrial Production: In industrial settings, continuous flow reactors are often utilized to enhance yield and quality during large-scale production of this compound.

2-(1-Bromo-2-methylpropyl)pyridine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways such as cancer cell proliferation.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific chemical characteristics.
  • Agrochemicals: It is also employed in the production of agrochemicals where its reactivity contributes to creating effective formulations.

Interaction studies involving 2-(1-Bromo-2-methylpropyl)pyridine have focused on its binding affinity to specific enzymes and receptors. These studies reveal how the compound can inhibit or modulate biological pathways, providing insights into its potential therapeutic uses. The presence of the bromine atom enhances its interaction with molecular targets, making it a candidate for further research in drug development.

Several compounds share structural similarities with 2-(1-Bromo-2-methylpropyl)pyridine. Here are some notable examples:

Compound NameStructural Differences
2-Bromo-3-(trifluoromethyl)pyridineContains a trifluoromethyl group instead of bromo-2-methylpropyl
3-Bromo-2-methylpyridineDifferent substitution pattern on the pyridine ring
4-Bromo-2-methylpyridineAnother positional isomer with different properties
2-Chloro-3-(1-methylpropyl)pyridineChlorine atom replaces bromine

Uniqueness

The uniqueness of 2-(1-Bromo-2-methylpropyl)pyridine lies in its specific combination of a bromine atom and a branched alkyl group. This configuration imparts distinct reactivity patterns compared to similar compounds, allowing for targeted interactions in biological systems and varied applications in synthetic chemistry. Its ability to undergo nucleophilic substitution while retaining significant biological activity sets it apart from other derivatives within the same class.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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